In Vitro Antischistosomal Potency: Clocinizine is 1.5x More Potent than its Parent Analog Cinnarizine
Clocinizine, a chlorinated analogue of cinnarizine, exhibits significantly greater in vitro potency against adult Schistosoma mansoni worms. The EC50 for clocinizine is 4.6 µM, compared to an EC50 of 7.1 µM for cinnarizine in the same assay system [1].
| Evidence Dimension | In vitro potency against adult S. mansoni worms (EC50) |
|---|---|
| Target Compound Data | 4.6 µM |
| Comparator Or Baseline | Cinnarizine (7.1 µM) |
| Quantified Difference | Clocinizine is ~1.5-fold more potent (lower EC50). |
| Conditions | In vitro culture of adult Schistosoma mansoni worms; viability assessed after 72 hours of drug exposure. |
Why This Matters
This head-to-head data proves clocinizine is not interchangeable with its parent compound for antiparasitic research, providing a specific, quantifiable advantage in potency.
- [1] Castro, T., Teixeira, T. R., Siegl, M., Lopes, F. B., Espírito-Santo, M. C. C., Fernandes, J. P. S., & de Moraes, J. (2025). Discovery of clocinizine as a potential oral drug against Schistosoma mansoni infection. Scientific Reports, 15, 30816. View Source
